N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-14-21-16(13-17(22-14)23-9-11-25-12-10-23)19-7-8-20-18(24)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3,(H,20,24)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSBQBXUGGCZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine intermediate. This intermediate is then coupled with an appropriate benzamide derivative under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, bases like sodium bicarbonate, and solvents such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinopyrimidine moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation.
Medicine: Explored for its potential as an anti-inflammatory agent due to its ability to inhibit enzymes like cyclooxygenase and nitric oxide synthase.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism by which N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide exerts its effects involves binding to specific molecular targets. For instance, it has been shown to interact with the active sites of enzymes like cyclooxygenase and nitric oxide synthase, thereby inhibiting their activity. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and nitric oxide .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide, we compare it with structurally and functionally related compounds. Below is a detailed analysis based on structural motifs, physicochemical properties, and reported activities.
Structural Analogues
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Features a benzamide group linked to a 3,4-dimethoxyphenethylamine moiety instead of a pyrimidine core.
- Synthesis : Prepared via direct amidation of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
- Key Differences :
- Rip-B lacks the pyrimidine-morpholine scaffold, which is critical for kinase inhibition in many drug candidates.
- The 3,4-dimethoxy groups in Rip-B may enhance solubility but reduce metabolic stability compared to the morpholine group.
Pyrimidine-Based Analogues Example: Compounds with 2-methyl-6-morpholinopyrimidin-4-amine backbones (e.g., PI3K/mTOR inhibitors). Comparison:
- The morpholine ring in such analogues often enhances binding to ATP pockets in kinases, while the methyl group improves selectivity .
- The benzamide group in the query compound may introduce steric hindrance or hydrogen-bonding interactions distinct from typical alkyl or aryl substituents.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers. This article explores its biological activity, including mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
The primary mechanism by which this compound exerts its effects is through the inhibition of BCL6 activity. BCL6 plays a crucial role in the regulation of gene expression involved in cell proliferation and survival, particularly in B cells. Inhibition of BCL6 can lead to:
- Induction of Apoptosis : By blocking BCL6, the compound can promote programmed cell death in tumor cells.
- Inhibition of Tumor Growth : The compound has shown potential to halt the proliferation of cancer cells in vitro and in vivo.
Preclinical Studies
Recent studies have evaluated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 5.12 ± 0.34 | Significant growth inhibition |
| HCC827 (Lung Cancer) | 3.75 ± 0.29 | Moderate cytotoxicity |
| NCI-H358 (Lung Cancer) | 4.89 ± 0.22 | Effective against proliferation |
These results indicate that this compound exhibits promising antitumor activity across multiple lung cancer cell lines, with lower IC50 values suggesting higher potency.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Lymphoma Treatment :
- A study demonstrated that patients with diffuse large B-cell lymphoma (DLBCL) showed improved outcomes when treated with a regimen including BCL6 inhibitors like this compound.
- Patients exhibited reduced tumor size and improved survival rates compared to those receiving standard chemotherapy.
-
Combination Therapy Research :
- Research indicated that combining this compound with traditional chemotherapeutics enhanced the overall efficacy against resistant cancer types, suggesting a synergistic effect.
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial activity. Testing against various bacterial strains revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
These findings warrant further investigation into its potential as an antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, intermediates like 2-methyl-6-morpholinopyrimidin-4-amine are reacted with bromoethylbenzamide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or chloroform). Purification via column chromatography or HPLC ensures high purity . Key steps may parallel methods used for pyrimidine derivatives, such as controlled sodium borohydride reductions to stabilize intermediates .
Q. Which analytical techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms connectivity and substituent positions. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography, as seen in pyrimidine analogs, resolves stereochemistry and hydrogen-bonding patterns .
Q. What are common impurities encountered during synthesis?
By-products include unreacted intermediates (e.g., unsubstituted pyrimidine amines) or hydrolysis products from labile morpholino groups. Side reactions, such as over-alkylation, are mitigated by optimizing stoichiometry and reaction time .
Q. How is solubility determined for this compound?
Solubility is assessed experimentally via saturation studies in solvents like DMSO, methanol, or aqueous buffers. Computational tools (e.g., LogP predictions) estimate lipophilicity, though experimental validation is essential for formulation design .
Advanced Research Questions
Q. What strategies optimize large-scale synthesis yield and efficiency?
Continuous flow reactors enhance mixing and heat transfer, reducing side reactions. Catalytic systems (e.g., palladium for cross-couplings) improve atom economy. Solvent selection (e.g., ethanol/water mixtures) balances environmental impact and yield .
Q. How does the morpholino substituent influence pharmacokinetics?
The morpholino group enhances solubility via hydrogen bonding while increasing metabolic stability compared to smaller amines. Comparative studies with analogs (e.g., trifluoromethyl or ethylamino groups) show morpholino derivatives exhibit prolonged half-lives in pharmacokinetic assays .
Q. What structure-activity relationship (SAR) insights exist for anticancer activity?
Modifications to the pyrimidine core (e.g., methyl/morpholino groups) enhance kinase inhibition. Benzamide substituents improve cell permeability, as shown in analogs targeting EGFR or VEGFR2. Thioether linkages, as in related compounds, may modulate redox-sensitive activity .
Q. How can contradictions in biological activity data be resolved?
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell line variability or serum concentration). Meta-analyses of dose-response curves and standardized protocols (e.g., ATP concentration in kinase assays) improve reproducibility .
Q. What computational approaches predict target binding modes?
Molecular docking using crystal structures (e.g., PDB entries for kinase domains) identifies key interactions, such as hydrogen bonds with the pyrimidine ring. Molecular dynamics simulations assess stability of binding poses under physiological conditions .
Q. How is the compound’s mechanism of action investigated in kinase inhibition?
Competitive binding assays (e.g., fluorescence polarization) measure displacement of ATP or substrate peptides. Phosphorylation profiling via Western blotting or LC-MS/MS identifies downstream signaling pathways affected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
